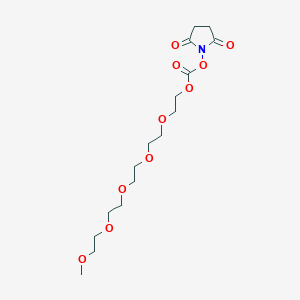![molecular formula C33H39N7O2 B609335 (2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile CAS No. 2206736-04-9](/img/structure/B609335.png)
(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile
Übersicht
Beschreibung
MRTX-1257 is a covalent inhibitor of K-RasG12C. It inhibits proliferation of NCI H358 cells when used at concentrations ranging from 0.001 to 1 µM.
MRTX1257 is a potent, selective, covalent and irreversible inhibitor of KRAS G12C, MRTX1257 inhibited KRAS dependent ERKphosphorylation in the H358cell assay with an IC50= 900 pM. MRTX1257 demonstrated 31% bioavailability in the mouse, with free fraction exposures well above the cellular potency In a PK/PD experiment, 77% target engagement.
Wissenschaftliche Forschungsanwendungen
KRAS G12C Inhibition
MRTX-1257 is a selective, covalent KRAS G12C inhibitor . KRAS (K-ras or Ki-ras) is a gene that acts as an on/off switch in cell signaling . The ability to target and block the function of mutated KRAS has remained elusive for several decades . MRTX-1257 has shown promise in this area .
Antitumor Efficacy
MRTX-1257 has demonstrated antitumor efficacy . In animal models, MRTX1257 showed rapid tumor growth inhibition at all dose groups . The dose at 100 mg/kg daily leads to complete responses that are maintained >70 days after cessation of treatment .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
KRAS G12C mutations accounted for 14% in NSCLC adenocarcinoma patients . MRTX-1257, being a KRAS G12C inhibitor, can potentially be used in the treatment of NSCLC .
Treatment of Colorectal Cancer
KRAS G12C mutations are also found in 5% of colorectal patients . This suggests that MRTX-1257 could be a potential treatment for colorectal cancer .
Combination Therapy
MRTX-1257 has been assayed alone and in combination with approved and investigational anticancer agents in complex spheroids including tumor cells, endothelial cells (HUVEC) and mesenchymal stem cells (MSCs) . This suggests that MRTX-1257 could be used in combination therapies for cancer treatment .
RAS-pathway Inhibition
MRTX-1257, along with other inhibitors, has been used in a complex spheroid combination screen with PDMR Cell Lines . This indicates that MRTX-1257 could be used in RAS-pathway inhibition, which is a critical pathway in many cancers .
Wirkmechanismus
Target of Action
MRTX-1257 is a selective, irreversible, covalent inhibitor of KRAS G12C . KRAS G12C is an established driver mutation in various cancers . This mutation has been historically challenging to target, but recent advancements have led to the development of selective inhibitors like MRTX-1257 .
Mode of Action
MRTX-1257 interacts with its target, KRAS G12C, through a covalent bond . This interaction is facilitated by the close proximity of Cysteine 12 to both the nucleotide pocket and the switch regions of the KRAS protein . The compound’s thiol-reactive property allows it to bind to the active site of KRAS G12C and inhibit its mutation-driven signaling .
Biochemical Pathways
The primary biochemical pathway affected by MRTX-1257 is the RAS signaling pathway . By inhibiting KRAS G12C, MRTX-1257 suppresses downstream effector signaling, particularly the ERK phosphorylation pathway . This leads to a reduction in cell viability and tumor growth .
Pharmacokinetics
MRTX-1257 has demonstrated favorable oral properties and low nanomolar cell potency . It has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . In animal models, MRTX-1257 demonstrated 31% bioavailability, with free fraction exposures well above the cellular potency .
Result of Action
The molecular and cellular effects of MRTX-1257’s action include potent reduction in effector signaling in cells with the G12C mutation . This leads to a decrease in cell viability and tumor growth . In animal models, MRTX-1257 showed rapid tumor growth inhibition at all tested concentrations .
Action Environment
The efficacy and stability of MRTX-1257 can be influenced by various environmental factors. For instance, the compound was found to be more potent in 3D cell culture conditions compared to 2D . Additionally, there was heterogeneity in the occurrence of additivity/synergy amongst the KRAS G12C mutant lines in combination studies, indicating that factors in addition to KRAS mutations influenced response .
Eigenschaften
IUPAC Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQLVCTQFBRLD-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



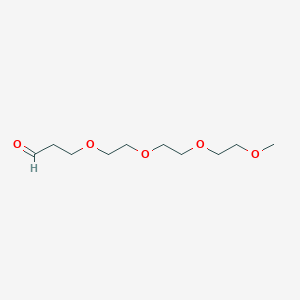
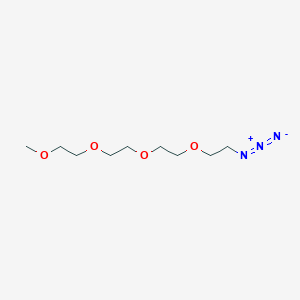
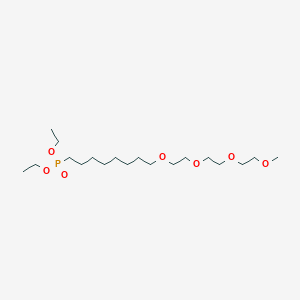
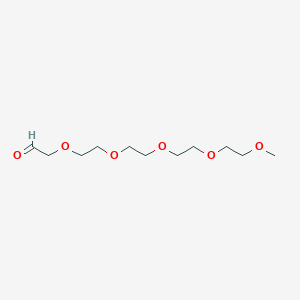
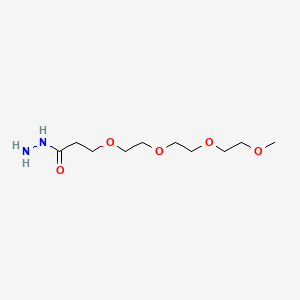



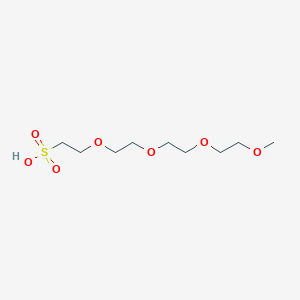
![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)



